(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol
Overview
Description
(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol
, also known as APCMP, is a chemical compound with a molecular formula of C10H16N4O
and a molecular weight of 208.26 g/mol
. It is a cyclic secondary amine .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure ofThis compound
consists of a piperidine ring attached to a pyrimidine ring via a methanol group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Characterization
Compounds related to (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol have been synthesized and characterized for various applications, showcasing their utility in the development of new chemical entities. For example, the synthesis of novel pyridine derivatives, including those with piperidine motifs, has been explored for their potential antimicrobial activity. These derivatives have been synthesized from amino substituted benzothiazoles and chloropyridine carboxylic acid, demonstrating modest antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Pharmacological Evaluation
The pharmacological potential of related compounds has also been studied. For instance, a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were evaluated as transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These derivatives showed analgesic effects in models of mechanical hyperalgesia, indicating their potential for pain treatment (Tsuno et al., 2017).
Crystal Structure and Synthesis Techniques
The crystal structure of compounds featuring piperidine and pyrimidine units has been extensively studied, revealing insights into their molecular configuration and potential interactions in biological systems. For example, the synthesis and crystal structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol was reported, providing detailed information on the molecular geometry and hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and potential biological interactions (Girish et al., 2008).
Future Directions
Piperidine derivatives have a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research in this field, and we can expect new developments in the future.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been shown to affect various biochemical pathways, leading to their wide range of therapeutic applications .
Pharmacokinetics
It is known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Piperidine derivatives have been shown to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the biological activity of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound’s interaction with PKB involves binding to the enzyme’s active site, thereby preventing its activation and subsequent signaling events.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been observed to inhibit the PI3K-PKB-mTOR signaling pathway, which is critical for cell proliferation and survival . This inhibition leads to reduced cell growth and increased apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PKB, inhibiting its phosphorylation and activation . This binding prevents PKB from phosphorylating its downstream targets, such as GSK3β, FKHRL1, and mTOR, which are involved in promoting cell proliferation and survival. Additionally, the compound may influence gene expression by modulating transcription factors regulated by PKB signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-9-5-10(13-7-12-9)14-3-1-8(6-15)2-4-14/h5,7-8,15H,1-4,6H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUSVANGMGERCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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